molecular formula C15H20N4O2 B14426789 5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine CAS No. 85555-96-0

5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine

Cat. No.: B14426789
CAS No.: 85555-96-0
M. Wt: 288.34 g/mol
InChI Key: ZVKNLYSSNJWJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a benzyl group that has methoxy and propoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyl Intermediate: The starting material, 4-methoxy-3-propoxybenzaldehyde, is synthesized through the reaction of 4-methoxybenzaldehyde with propyl bromide in the presence of a base.

    Condensation Reaction: The benzyl intermediate is then subjected to a condensation reaction with guanidine to form the pyrimidine ring.

    Final Substitution: The resulting pyrimidine compound undergoes further substitution reactions to introduce the diamine functionality at the 2 and 4 positions of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are employed.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-propoxybenzoic acid.

    Reduction: Formation of 4-methoxy-3-propoxybenzylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-propoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Pyrimidine-2,4-diamine: A core structure shared with the target compound.

Uniqueness

5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

85555-96-0

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

5-[(4-methoxy-3-propoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C15H20N4O2/c1-3-6-21-13-8-10(4-5-12(13)20-2)7-11-9-18-15(17)19-14(11)16/h4-5,8-9H,3,6-7H2,1-2H3,(H4,16,17,18,19)

InChI Key

ZVKNLYSSNJWJRQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.